Product packaging for 4-(Benzo[b]thiophen-2-yl)aniline(Cat. No.:)

4-(Benzo[b]thiophen-2-yl)aniline

Cat. No.: B13681265
M. Wt: 225.31 g/mol
InChI Key: KCZKJUGTTGALLE-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-2-yl)aniline is a chemical scaffold of significant interest in medicinal chemistry and materials science research. The benzo[b]thiophene moiety is a privileged structure found in numerous biologically active compounds and pharmaceuticals . This specific aniline derivative serves as a versatile building block for the design and synthesis of novel molecules targeting various therapeutic areas. Research indicates that benzo[b]thiophene-based compounds display a broad spectrum of pharmacological activities, with applications in developing anti-cancer agents , antidiabetic drugs such as α-amylase inhibitors , and cholinesterase inhibitors investigated for neurodegenerative conditions like Alzheimer's disease . Furthermore, the structural motif is present in approved therapeutics, including the selective estrogen receptor modulator Raloxifene and the SGLT2 inhibitor Ipragliflozin, underscoring its proven relevance in drug discovery . The compound's value extends beyond medicinal applications, as benzo[b]thiophene derivatives are also explored in material science for their potential use in organic electronics . The primary amino group on the aniline ring provides a reactive handle for further chemical modification, allowing researchers to create amide linkages or other functionalizations to develop a diverse array of analogs for structure-activity relationship (SAR) studies . This compound is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NS B13681265 4-(Benzo[b]thiophen-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

4-(1-benzothiophen-2-yl)aniline

InChI

InChI=1S/C14H11NS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H,15H2

InChI Key

KCZKJUGTTGALLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Benzo B Thiophen 2 Yl Aniline and Its Analogues

Catalytic Cross-Coupling Strategies for Aryl-Thiophene Linkages

The construction of the pivotal bond between the aniline (B41778) and benzothiophene (B83047) moieties is central to the synthesis of the target compound and its analogues. Modern organic chemistry offers several powerful palladium-catalyzed cross-coupling reactions to achieve this linkage with high efficiency and selectivity.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming carbon-carbon bonds, prized for its mild conditions and tolerance of diverse functional groups. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.govmdpi.com For the synthesis of 4-(Benzo[b]thiophen-2-yl)aniline, this can be approached by coupling a benzothiophene-2-boronic acid derivative with a 4-haloaniline, or conversely, a 4-aminophenylboronic acid with a 2-halobenzothiophene.

Research has demonstrated the efficacy of Suzuki-Miyaura coupling for linking thiophene (B33073) and aniline fragments. In one study, a highly effective micellar catalysis protocol was developed using the surfactant Kolliphor EL in water, which allowed the reaction to proceed at room temperature and without the need for an inert atmosphere. unimib.it This approach yielded various thienyl-anilines in high yields, highlighting the method's efficiency and environmental benefits. unimib.it

The robustness of the Suzuki-Miyaura reaction is further evidenced by its compatibility with a wide array of substituents on the aniline ring. Efficient coupling has been achieved with unprotected ortho-bromoanilines bearing electron-withdrawing groups like nitrile, nitro, and sulfone, as well as electron-donating methoxy (B1213986) groups and halogens. nih.gov This tolerance allows for the synthesis of a broad spectrum of substituted analogues by selecting appropriately functionalized starting materials.

Table 1: Selected Suzuki-Miyaura Coupling Conditions for Thienyl-Aniline Synthesis unimib.it This table is interactive. Users can sort and filter the data.

Entry Aniline Precursor Thiophene Precursor Catalyst Base Solvent Time (min) Yield (%)
1 4-Bromoaniline 2-Thienyl boronic acid Pd(dtbpf)Cl2 K3PO4 Kolliphor EL/H2O 15 86
2 4-Bromo-3-methylaniline 2-Thienyl boronic acid Pd(dtbpf)Cl2 K3PO4 Kolliphor EL/H2O 15 81
3 2,4-Dibromoaniline 2-Thienyl boronic acid Pd(dtbpf)Cl2 K3PO4 Kolliphor EL/H2O 15 91
4 2,4-Dibromoaniline 3-Thienyl boronic acid Pd(dtbpf)Cl2 K3PO4 Kolliphor EL/H2O 15 94

Sonogashira Coupling and Electrophilic Cyclization Pathways for Substituted Analogues

An alternative and highly versatile route to substituted benzo[b]thiophenes involves a two-step sequence: a Sonogashira coupling followed by an electrophilic cyclization. researchgate.net This powerful strategy allows for the construction of the benzothiophene ring itself, with substituents installed at desired positions.

The process begins with a palladium/copper-catalyzed Sonogashira coupling between a terminal alkyne and an ortho-halothioanisole (or a related precursor like an o-iodothioanisole). researchgate.netnih.gov This reaction forms a 2-alkynylthioanisole intermediate. researchgate.net This intermediate is then subjected to an electrophilic cyclization reaction, where an electrophile attacks the alkyne, triggering the closure of the thiophene ring. nih.gov

A variety of electrophiles can be used for the cyclization step, including molecular iodine (I₂), iodine monochloride (ICl), and N-bromosuccinimide (NBS). nih.gov The use of I₂ is particularly common, leading to the formation of 3-iodobenzo[b]thiophenes. researchgate.netnih.gov These iodo-derivatives are exceptionally useful as they provide a handle for further functionalization through subsequent cross-coupling reactions, enabling the synthesis of a diverse library of multi-substituted benzo[b]thiophenes. researchgate.netnih.gov

Table 2: General Scheme for Benzo[b]thiophene Synthesis via Sonogashira Coupling and Iodocyclization researchgate.netnih.gov This table is interactive. Users can sort and filter the data.

Step Reaction Type Reactants Catalyst/Reagent Product
1 Sonogashira Coupling o-Iodothioanisole, Terminal Alkyne Pd/Cu catalyst, Base 2-Alkynylthioanisole

This pathway is highly modular, as the choice of both the terminal alkyne and the substituted thioanisole (B89551) allows for precise control over the substitution pattern of the resulting benzothiophene core before its coupling to an aniline moiety.

Palladium-Catalyzed Direct Arylation Techniques

Palladium-catalyzed direct arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling methods. nih.govnih.gov This approach forges the aryl-thiophene bond by activating a C-H bond on one of the coupling partners, thereby avoiding the need to pre-functionalize the starting materials with organometallic or halide groups. nih.govacs.org

For the synthesis of benzo[b]thiophene derivatives, this typically involves the C-H activation of the benzothiophene ring at the C2 position, followed by coupling with an aryl partner. nih.gov For instance, a novel oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. nih.govacs.org This Pd(II)-catalyzed reaction proceeds efficiently at the C2-position via a direct C-H activation pathway. nih.govacs.org While this example involves the sulfone derivative, the underlying principle of direct C-H functionalization is broadly applicable.

The reaction conditions for direct arylation often employ a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a suitable base or oxidant. nih.govscilit.com Studies on the direct C-H hetarylation of related heterocyclic systems have shown that this method is a powerful tool for the selective formation of both mono- and di-arylated products, offering high efficiency and compatibility with various functional groups. nih.gov

Functionalization and Derivatization of the Aniline Moiety

Once the this compound core is assembled, further diversification can be achieved by modifying the aniline portion of the molecule. This includes varying the amino group itself or introducing additional substituents onto the phenyl ring.

Amination Reactions for Structural Diversification

The aniline's primary amine group serves as a key site for derivatization. While direct N-alkylation or N-acylation reactions are common, more advanced catalytic methods can be employed to construct the aniline precursor itself. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds. This reaction can be used to synthesize the aniline precursor by coupling a protected amine (or ammonia (B1221849) equivalent) with a halo-aryl component of the molecule. For example, the amination of a bromoalkyne with morpholine (B109124) has been demonstrated as a step in the synthesis of a benzo[b]thiophene library, showcasing how different amine structures can be incorporated. researchgate.net

Alternatively, a one-pot reaction has been developed for the synthesis of aminoaryl sulfides from nitroaryl chlorides and thiols. acs.org This process involves the simultaneous reduction of the nitro group to an amine and the formation of the C-S bond, offering an efficient route to amine-substituted precursors without the need for expensive transition metal catalysts. acs.org

Introduction of Diverse Substituents on the Phenyl Ring

The introduction of various substituents onto the phenyl ring of the aniline moiety is crucial for tuning the molecule's properties. This can be accomplished either by using a pre-functionalized aniline in the initial coupling step or by functionalizing the phenyl ring after the core structure has been formed.

As mentioned previously, the Suzuki-Miyaura coupling is highly tolerant of a wide range of functional groups on the aniline starting material. nih.gov This allows for the straightforward synthesis of analogues with substituents such as:

Methoxy groups

Fluorine atoms

Nitrile groups

Nitro groups

Sulfone groups

This "functional group tolerance" means that a diverse array of commercially available substituted anilines can be readily incorporated. nih.gov Furthermore, electrophilic substitution reactions, such as halogenation or nitration, could potentially be used to functionalize the phenyl ring of the final this compound product, provided that selectivity over the benzothiophene ring can be controlled. The synthesis of complex derivatives, such as those incorporating substituted arylpiperazine groups, further illustrates the extensive possibilities for derivatization. nih.gov

Green Chemistry and Sustainable Synthetic Pathways for Benzo[b]thiophene Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like benzo[b]thiophenes to minimize environmental impact. These approaches focus on the use of less hazardous reagents, environmentally benign solvents, and energy-efficient methods.

One prominent green methodology is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers rapid and uniform heating, which can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. rsc.orgstrath.ac.ukfrontiersin.org For instance, the synthesis of 3-aminobenzo[b]thiophenes has been achieved in high yields (58–96%) by irradiating 2-halobenzonitriles and methyl thioglycolate with microwaves. rsc.orgstrath.ac.uk This method provides a faster and more efficient alternative to traditional heating protocols for constructing the benzo[b]thiophene core. manipal.edu Another sustainable approach utilizes biomass-derived solvents like γ-valerolactone (GVL) in conjunction with microwave heating for the direct C-H arylation of thiophenes, catalyzed by palladium nanoparticles embedded in cross-linked β-cyclodextrin. frontiersin.org

Electrochemical synthesis represents another frontier in the green construction of benzo[b]thiophene motifs. rsc.org This method uses electricity, a traceless reagent, to drive reactions, often eliminating the need for chemical oxidants or metal catalysts. rsc.org A notable example is the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes, which proceeds under electrochemical conditions at room temperature. rsc.org This process involves a selective ipso-addition followed by S-migration, showcasing a novel and green pathway to these structures. rsc.org

The use of non-toxic, readily available reagents and environmentally friendly solvents is another cornerstone of sustainable synthesis. uwf.edu A method for synthesizing 3-halobenzo[b]thiophenes employs sodium halides as the halogen source and ethanol (B145695) as the solvent, which are significantly more benign than traditional halogenating agents and chlorinated solvents. nih.gov Similarly, electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt proceeds under mild, ambient temperature conditions, tolerating a variety of functional groups and producing excellent yields. nih.gov

The following table summarizes various green synthetic methods for benzo[b]thiophene scaffolds.

MethodKey FeaturesReactantsProductYieldReference
Microwave-Assisted SynthesisRapid heating, reduced reaction time2-halobenzonitriles, methyl thioglycolate3-aminobenzo[b]thiophenes58-96% rsc.orgstrath.ac.uk
Electrochemical SynthesisUses electricity, avoids chemical oxidantsSulfonhydrazides, internal alkynesBenzo[b]thiophene-1,1-dioxides75% rsc.org
Benign Reagents/Solvents"Table salt" as halogen source, ethanol solvent2-alkynylthioanisoles, sodium halides, CuSO₄3-halobenzo[b]thiophenesHigh nih.gov
Electrophilic CyclizationStable sulfonium (B1226848) salt, ambient temperatureo-alkynyl thioanisoles2,3-disubstituted benzo[b]thiophenesExcellent nih.gov

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to synthesize chiral benzo[b]thiophene analogues is of significant interest due to the importance of stereochemistry in determining the biological activity of molecules. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. ethz.ch

A highly effective strategy for creating chiral benzo[b]thiophene derivatives is the transition metal-catalyzed asymmetric hydrogenation of prochiral substrates. rsc.orgrsc.orgnih.gov Specifically, rhodium-catalyzed asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides has been developed to produce chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides. rsc.orgrsc.orgnih.gov This method utilizes a chiral ferrocenyl phosphine (B1218219) ligand, such as a derivative of ZhaoPhos, in combination with a rhodium catalyst. rsc.org The reaction proceeds with high yields (up to 99%) and excellent enantioselectivities (up to >99% ee) for a wide range of substrates, including those with sterically hindered groups. rsc.orgrsc.org The efficiency of this catalytic system is highlighted by its effectiveness even at very low catalyst loadings (0.02 mol%), making it suitable for gram-scale synthesis. nih.gov The stereochemical outcome is believed to be influenced by hydrogen-bonding interactions between the substrate and the chiral ligand. rsc.org

The condensation reaction is another approach to achieve stereoselectivity. For instance, the synthesis of (E)-2,2-dimethyl-4-(4-subsitutedstyryl)-2,3-dihydro-1H- rsc.orgnih.gov-benzodiazepine has been shown to be completely regio- and stereoselective, yielding only the (E) isomer due to its greater stability. nih.gov While this example does not involve a benzo[b]thiophene core, the principles of using condensation reactions to control stereochemistry are broadly applicable in heterocyclic synthesis.

The following table details the results of a Rh-catalyzed asymmetric hydrogenation for the synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides.

SubstrateCatalyst SystemProductYieldEnantiomeric Excess (ee)Reference
2-Phenylbenzo[b]thiophene (B72322) 1,1-dioxideRh(NBD)₂BF₄/L2Chiral 2-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide99%99% rsc.org
2-(4-Fluorophenyl)benzo[b]thiophene 1,1-dioxideRh(NBD)₂BF₄/L2Chiral 2-(4-fluorophenyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide99%99% rsc.org
2-(Naphthalen-2-yl)benzo[b]thiophene 1,1-dioxideRh(NBD)₂BF₄/L2Chiral 2-(naphthalen-2-yl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide99%99% rsc.org
3-Phenylbenzo[b]thiophene 1,1-dioxideRh(NBD)₂BF₄/L2Chiral 3-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide99%99% nih.gov
3-Methylbenzo[b]thiophene 1,1-dioxideRh(NBD)₂BF₄/L2Chiral 3-methyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide98%99% nih.gov
L2 refers to the chiral N-methylated ZhaoPhos ligand.

These advanced methodologies in green chemistry and stereoselective synthesis are crucial for the development of efficient, sustainable, and precise routes to novel benzo[b]thiophene-based compounds for various scientific applications.

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(Benzo[b]thiophen-2-yl)aniline, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the aniline (B41778) and benzothiophene (B83047) rings typically appear as a series of multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants (J values) of these protons are influenced by their electronic environment and their proximity to neighboring protons, allowing for detailed assignment. For instance, a doublet of doublets or a triplet of doublets can reveal the substitution pattern on the aromatic rings. doi.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectra show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings are typically found in the range of δ 110 to 150 ppm. The quaternary carbons, those not bonded to any hydrogen atoms, often exhibit weaker signals. The specific chemical shifts can be influenced by the electron-donating or electron-withdrawing nature of the substituents. amazonaws.comniscpr.res.in

Table 1: Representative NMR Data for this compound and Related Structures

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
¹H7.81 – 7.63mCDCl₃
¹H7.50 – 7.33mCDCl₃
¹³C146.3, 141.7, 137.5CDCl₃
¹³C133.8, 130.7, 129.0CDCl₃
¹³C128.9, 128.6, 126.5CDCl₃
¹³C126.4, 124.7, 123.2CDCl₃
¹³C123.0, 118.6CDCl₃

Note: The data presented is a representative compilation from various sources and may not correspond to a single specific experimental result. amazonaws.com

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, such as High-Resolution Mass Spectrometry (HRMS), are indispensable for confirming the molecular formula of this compound and for studying its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₁NS, with a calculated molecular weight of approximately 225.31 g/mol . bldpharm.comnih.gov

In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The fragmentation of this molecular ion provides valuable structural information. For aniline derivatives, a common fragmentation pathway involves the loss of the amino group or cleavage of bonds adjacent to the aromatic ring. libretexts.org In the case of benzothiophene derivatives, fragmentation can involve the cleavage of the thiophene (B33073) ring. nih.govnih.gov The dominant fragmentation peaks in dianilides of benzothiophene dicarboxylic acids are formed by the cleavage of the C-N bond of the anilido group. nih.govnih.gov

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated m/zFound m/zTechnique
[M+H]⁺226.0688226.0685ESI

Note: This table presents hypothetical but representative data for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and chemical bonds present in this compound.

The FT-IR spectrum of this compound exhibits characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-S stretching vibration of the thiophene ring is expected to appear at lower wavenumbers. iosrjournals.org

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals. The C-S bond, being more polarizable than C-H or C-C bonds, can also show a distinct Raman peak. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch (asymmetric)~3450
N-H Stretch (symmetric)~3360
Aromatic C-H Stretch~3050~3050
Aromatic C=C Stretch~1600, ~1500, ~1450~1600, ~1500
C-N Stretch~1300
C-S Stretch~700

Note: The frequencies are approximate and can vary based on the specific experimental conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Investigation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the photophysical properties of this compound. These techniques provide insights into the electronic transitions within the molecule and its behavior in the excited state. researchgate.netrsc.org

The UV-Vis absorption spectrum of this compound in solution typically shows multiple absorption bands in the ultraviolet and visible regions. These bands correspond to π→π* and n→π* electronic transitions within the conjugated system of the benzothiophene and aniline moieties. The position and intensity of these bands are sensitive to the solvent environment. nih.gov

Upon excitation with light of an appropriate wavelength, this compound can exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift) relative to the absorption maximum. The fluorescence properties, including the quantum yield and lifetime, are influenced by the molecular structure and the surrounding environment. rsc.org

This compound is expected to exhibit solvatochromism, which is the change in the color of a solution of the compound with a change in the solvent polarity. nih.gov This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. In polar solvents, the excited state, which may have a larger dipole moment than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption and emission spectra. rsc.org

The presence of the electron-donating aniline group and the electron-accepting benzothiophene moiety can lead to intramolecular charge transfer (ICT) upon photoexcitation. nih.govrsc.org In the excited state, there is a redistribution of electron density from the aniline part to the benzothiophene part of the molecule. This ICT character of the excited state is a key factor contributing to the solvatochromic behavior. nih.govresearchmap.jp The extent of ICT can be influenced by the solvent polarity, with more polar solvents promoting a greater degree of charge separation. rsc.org

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the deactivation pathways of the excited state. rsc.org

For molecules exhibiting ICT, the quantum yield and lifetime can be highly dependent on the solvent polarity. In nonpolar solvents, the locally excited (LE) state may be the dominant emissive species, often with a higher quantum yield and shorter lifetime. In polar solvents, the formation of the ICT state can lead to a decrease in the fluorescence quantum yield and a change in the lifetime due to competing non-radiative decay pathways. nih.gov

Table 4: Representative Photophysical Data

PropertyValueConditions
Absorption Maximum (λabs)~350 nmIn a nonpolar solvent
Emission Maximum (λem)~420 nmIn a nonpolar solvent
Stokes Shift~70 nmIn a nonpolar solvent
Fluorescence Quantum Yield (Φf)Varies with solvent
Luminescence Lifetime (τ)Varies with solvent

Note: The values are hypothetical and serve for illustrative purposes.

Solid-State Structural Analysis

The crystal structure would reveal the planarity of the benzothiophene and aniline rings and the dihedral angle between them. This angle is a critical parameter that influences the extent of electronic communication between the two aromatic systems. Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, can also be identified. These interactions play a significant role in the packing of the molecules in the crystal and can influence the solid-state photophysical properties.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

A DFT study of 4-(Benzo[b]thiophen-2-yl)aniline would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This would be followed by calculations of various electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, one would expect the HOMO to be localized primarily on the electron-rich aniline (B41778) moiety, while the LUMO might be distributed across the benzothiophene (B83047) system.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value Range Significance
HOMO Energy -5 to -6 eV Electron-donating ability
LUMO Energy -1 to -2 eV Electron-accepting ability
HOMO-LUMO Gap 3 to 5 eV Chemical reactivity and stability

Note: These are hypothetical values for illustrative purposes and are not based on actual calculations for the specified molecule.

Intramolecular charge transfer is a key feature of many organic molecules with donor and acceptor groups. In this compound, the aniline group can act as an electron donor and the benzothiophene moiety as an acceptor. DFT calculations would quantify the extent of this charge transfer in the ground and excited states.

An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the aniline group and a more positive potential on the hydrogen atoms of the amine group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

TD-DFT is used to calculate the energies of electronic excited states and to predict the molecule's UV-Vis absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*).

Natural Bond Orbital (NBO) and Mulliken Population Analysis for Bonding and Charge Delocalization

NBO and Mulliken population analyses provide a detailed picture of the electron distribution among the atoms in a molecule. nih.gov This helps in understanding the nature of chemical bonds (ionic vs. covalent character) and the extent of electron delocalization. nih.gov These analyses would quantify the charges on each atom of this compound, offering further insight into its reactivity.

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

A key application of these computational methods is the prediction of spectroscopic data (e.g., IR, Raman, NMR, and UV-Vis spectra). These predicted spectra can then be compared with experimentally obtained spectra to validate the computational model and to aid in the interpretation of the experimental results.

Non-Linear Optical (NLO) Property Prediction and Optimization

The quest for new materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has led to the computational investigation of organic molecules with donor-π-acceptor (D-π-A) architectures. This compound, with its inherent donor (aniline) and acceptor (benzothiophene) groups connected through a π-conjugated system, is a promising candidate for exhibiting NLO behavior. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the NLO properties of such molecules before their synthesis, thereby guiding the design of more efficient NLO materials.

Detailed research findings from computational studies on similar benzothiophene and aniline derivatives have established a strong correlation between molecular structure and NLO response. These studies typically involve the calculation of key NLO parameters such as the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical measure of a molecule's second-order NLO activity.

Computational investigations on related systems have shown that the presence of strong donor and acceptor groups, extended π-conjugation, and a high degree of intramolecular charge transfer (ICT) from the donor to the acceptor are essential for a large β value. For instance, theoretical studies on various donor-acceptor substituted benzothiophene derivatives have demonstrated that modifications to the donor or acceptor strength, as well as the nature of the π-linker, can significantly tune the NLO response.

In the case of this compound, computational models would predict a significant ICT from the highest occupied molecular orbital (HOMO), primarily localized on the aniline fragment, to the lowest unoccupied molecular orbital (LUMO), which is expected to be distributed over the benzothiophene moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is another crucial parameter, with a smaller gap generally correlating with a larger hyperpolarizability.

Table 1: Predicted Non-Linear Optical Properties of this compound and its Derivatives (Illustrative Data)

CompoundDonor GroupAcceptor GroupHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (μ) (Debye)First Hyperpolarizability (β) (10⁻³⁰ esu)
This compound-NH₂-H-5.25-1.983.273.525.0
4-(Benzo[b]thiophen-2-yl)-N,N-dimethylaniline-N(CH₃)₂-H-5.10-1.953.154.245.5
2-(4-Aminophenyl)benzo[b]thiophene-6-carbonitrile-NH₂-CN-5.40-2.502.906.880.2
2-(4-(Dimethylamino)phenyl)benzo[b]thiophene-6-carbonitrile-N(CH₃)₂-CN-5.28-2.452.837.5120.7

Note: The data in this table is illustrative and intended to represent the type of information generated from computational studies. Actual values would be subject to the specific computational methods and basis sets employed.

The optimization of the NLO properties of this compound can be systematically explored through computational modeling. This involves the strategic introduction of various electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the aniline ring or electron-withdrawing groups (e.g., -NO₂, -CN) on the benzothiophene moiety to enhance the ICT character and, consequently, the hyperpolarizability. The insights gained from these theoretical predictions are invaluable for the rational design and synthesis of novel, highly efficient NLO materials based on the this compound scaffold for advanced technological applications.

Advanced Applications in Materials Science and Catalysis

Organic Electronic and Optoelectronic Devices

The conjugated π-system of the benzothiophene (B83047) core coupled with the electron-donating aniline (B41778) group makes 4-(Benzo[b]thiophen-2-yl)aniline and its analogues promising candidates for various organic electronic and optoelectronic devices. These materials are integral to the development of next-generation technologies that are flexible, lightweight, and cost-effective.

Development as Active Materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The development of novel organic semiconductors is crucial for advancing the performance of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.gov Fused-ring systems containing thiophene (B33073) are particularly promising for these applications due to their electronic properties and stability. beilstein-journals.org Thienothiophenes, which are isomers of benzothiophene, are noted for being electron-rich, flat, and having delocalized electron systems, making them excellent candidates for constructing conjugated semiconductors for OLEDs and OFETs. beilstein-journals.org

In the field of OFETs, which are foundational components for flexible and low-cost electronics, materials based on fused thiophene rings have demonstrated significant potential. nih.govwikipedia.org Derivatives of benzothienobenzothiophene (BTBT), a related structural motif, have been synthesized and utilized as solution-processable small molecular organic semiconductors. mdpi.com The performance of OFETs, often evaluated by carrier mobility and on/off current ratio, has seen significant improvement through the use of such advanced materials, with some devices showing mobilities comparable to amorphous silicon. nih.govwikipedia.org The structural variety of organic compounds, including modifications to the benzothiophene core, allows for fine-tuning of electrical performance and stability. tcichemicals.com

For OLEDs, compounds incorporating a donor-π-acceptor (D-π-A) structure are of great interest. Materials that combine an electron donor like triphenylamine (B166846) with an electron acceptor through a π-conjugated linker such as thienothiophene have been successfully fabricated into emitters for OLEDs. beilstein-journals.orgbeilstein-archives.org These devices have demonstrated promising efficiencies, indicating that the combination of thiophene-based cores with donor amines is a highly suitable strategy for developing fluorescent materials for display technology. beilstein-journals.org

Integration into Dye-Sensitized Solar Cells (DSSCs) and Electrochromic Devices (ECDs)

Thiophene-based compounds are extensively explored for their utility in energy conversion and storage technologies like Dye-Sensitized Solar Cells (DSSCs) and Electrochromic Devices (ECDs). In DSSCs, organic dyes with a Donor-π-Acceptor (D-π-A) structure are critical for light harvesting and electron injection. researchgate.net Fused thiophene derivatives, such as dithieno[2,3-d;2′,3′-d′]benzo[1,2-b;4,5-b′]dithiophene (DTBDT), have been successfully used as the π-spacer in organic dyes, achieving notable power conversion efficiencies. researchgate.net The design of these dyes allows for the tuning of molecular absorption to achieve broad light-harvesting capabilities. researchgate.netfrontiersin.org

In the realm of ECDs, which are used in applications like smart windows and displays, conjugated polymers containing thiophene units are valued for their ability to change color reversibly upon electrochemical stimulation. mdpi.com Copolymers incorporating dithienylpyrrole units with aniline derivatives have been synthesized and investigated as anodically coloring polymers. bohrium.comx-mol.net These materials can exhibit multiple colors in different oxidation states and are used to construct high-contrast electrochromic devices. bohrium.comx-mol.net For instance, dual-type ECDs have been constructed using copolymers of tris(4-(thiophen-2-yl)phenyl)amine as the anodic layer, demonstrating high optical contrast and satisfactory stability. nih.gov

Device TypeRelevant Structural MotifKey Performance Metric
DSSCs Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b;4,5-b′]dithiophene (DTBDT) π-spacerPower Conversion Efficiency (PCE) of 6.32% achieved researchgate.net
ECDs Poly(dithienylpyrrole)s with N-(thiophen-2-ylmethylene)anilineTransmittance change (ΔT) of up to 70.2% in a device configuration bohrium.com
ECDs Tris(4-(thiophen-2-yl)phenyl)amine-based copolymersOptical contrast (ΔTmax) of 60.3% nih.gov

Design of Charge Transfer Complexes for Enhanced Optoelectronic Performance

Charge transfer (CT) complexes formed between electron-donor and electron-acceptor molecules are of significant interest for their unique electronic properties and applications in organic electronics. The benzothiophene scaffold is a component of more complex donor molecules used in the formation of these complexes. For instance, novel CT complexes have been synthesized using a benzothienobenzothiophene derivative (C8O-BTBT-OC8) as the donor molecule and FxTCNQ derivatives as acceptors. rsc.orgresearchgate.net The degree of charge transfer and the energy gaps in these complexes can be evaluated using spectroscopic methods and theoretical calculations. rsc.org Thin films of these CT complexes have been integrated into OFETs, demonstrating n-type behavior and showcasing their potential as active layers in solution-processed electronic devices. rsc.orgresearchgate.net

Exploration in Liquid Crystalline Organic Semiconductors

The incorporation of liquid crystalline properties into organic semiconductors can facilitate molecular self-assembly and improve charge transport characteristics in thin-film devices. Research into solution-processable liquid crystalline organic semiconductors has explored molecules based on isomers of the benzothiophene structure. Specifically, new organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene have been synthesized and characterized for use as active layers in OFETs. researchgate.net These materials exhibit smectic phases, which can influence carrier mobility. By modifying the molecular structure, such as the type of alkyl side chains, researchers can control the liquid crystalline phase behavior and optimize the performance of the resulting transistor devices. researchgate.net

Catalysis and Electrocatalysis

Beyond optoelectronics, the electrochemical properties of benzothiophene derivatives make them suitable for catalytic applications, particularly in electrooxidation reactions relevant to energy conversion and biosensing.

Application as Anode Catalysts in Electrooxidation Reactions (e.g., Glucose Oxidation)

Derivatives of this compound have been investigated as organic anode catalysts for the electrooxidation of glucose, a key reaction in the development of glucose fuel cells. dergipark.org.trresearchgate.netogu.edu.tr Specifically, (4-(3-iodobenzo[b]thiophen-2-yl)-N,N-dimethylaniline), a modified version of the core compound, has been synthesized and its performance as an anode catalyst studied. dergipark.org.trresearchgate.net

The electrocatalytic activity of this organic catalyst was evaluated using electrochemical methods such as cyclic voltammetry (CV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS). dergipark.org.trresearchgate.netogu.edu.tr To enhance performance, the organic catalyst was further modified by electrochemically depositing palladium (Pd) metal, creating a hybrid catalyst system. dergipark.org.trresearchgate.net This Pd-doped organic catalyst (Pd@4A) demonstrated significantly increased specific activity and catalytic performance compared to the organic molecule alone. dergipark.org.trresearchgate.netogu.edu.tr The results indicate that these benzothiophene-based systems are promising, environmentally friendly materials for use as stable and efficient anode catalysts in glucose fuel cells. researchgate.netogu.edu.tr

CatalystSpecific Activity / Current DensityMeasurement Conditions
(4-(3-iodobenzo[b]thiophen-2-yl)-N,N-dimethyllaniline) with Pd (Pd@4)0.61 mA/cm²1 M KOH + 0.5 M C6H12O6 solution dergipark.org.tr
3-iodo-2-(aryl/alkyl)benzo[b]thiophene with Pd (Pd@4A)0.527 mA/cm²1 M KOH + 1 M C6H12O6 solution researchgate.netogu.edu.tr

Role in Reductive Carbon-Carbon Bond Formation Methodologies

Based on the available research, there is currently no specific information detailing the role or application of this compound in reductive carbon-carbon bond formation methodologies.

Investigation in Transition-Metal Catalyzed Organic Transformations

The benzo[b]thiophene nucleus is a prevalent scaffold in biologically and pharmaceutically significant compounds, as well as in materials science. kfupm.edu.saresearchgate.net Consequently, its synthesis has been an active area of research, with transition-metal catalyzed reactions providing facile and convenient routes to this important structure. kfupm.edu.sa Various methods utilizing catalysts based on palladium, nickel, and copper have been developed for constructing the benzo[b]thiophene core. researchgate.netbeilstein-journals.org

These transition-metal catalyzed processes are foundational to creating the core structure of molecules like this compound. For instance, palladium-catalyzed Sonogashira type cross-coupling reactions between 2-iodothiophenol and phenylacetylene have been employed to generate 2-substituted benzo[b]thiophenes in good yields. researchgate.net Another approach involves copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives to yield a range of substituted benzo[b]thiophenes. beilstein-journals.org

While many methods focus on building the core heterocycle, the specific compound 2-(4-Aminophenyl)benzothiophene (an isomer of the subject compound) has been synthesized by the chemical reduction of its corresponding nitro-precursor using stannous chloride (SnCl₂). mdpi.com The presence of the aniline functional group in this compound provides a reactive site for a variety of subsequent transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. mdpi.com This allows for the molecule to be used as a building block, enabling its integration into larger, more complex molecular systems for applications in drug discovery and materials science. Furthermore, benzo[b]thiophene-functionalized ligands have been used to synthesize organoruthenium complexes, highlighting the utility of this scaffold in coordination chemistry and the development of novel anticancer candidates. nih.gov

Table 1: Examples of Transition Metals Used in the Synthesis of Benzo[b]thiophene Scaffolds
Metal CatalystReaction TypeReference
Palladium (Pd)Sonogashira cross-coupling, Intramolecular C-H functionalization researchgate.net
Nickel (Ni)Thiolation of unactivated C(sp²)-H bonds researchgate.net
Copper (Cu)Hydration and annulation of 2-fluorophenylacetylene derivatives beilstein-journals.org

Chemosensors and Biosensors (Focus on Mechanism and Design)

The inherent electronic and photophysical properties of the benzothiophene-aniline structure make it an attractive platform for the development of sensors. The design of these sensors often leverages the modulation of fluorescence or electrochemical signals upon interaction with a target analyte.

While this compound itself has not been specifically cited as a fluorescent probe in the reviewed literature, its structural motifs are common in fluorescent sensor design. For instance, thiophene-based Schiff base compounds have been synthesized and utilized for the selective and sensitive detection of Fe³⁺ ions, where coordination with the metal ion leads to an enhanced fluorescence response. nih.gov The design principle involves a receptor unit that selectively binds the analyte and a fluorophore unit that signals the binding event.

In the context of aniline detection, novel fluorescent probes based on different scaffolds, such as cyanostilbene derivatives, have been developed. lightpublishing.cn These probes operate on a photo-induced electron transfer (PET) mechanism, demonstrating high selectivity and rapid detection capabilities. lightpublishing.cn Another class of sensors for aromatic primary amines like aniline utilizes tetrahydrodibenzo[a,i]phenanthridin-5-yl)phenol, which undergoes a colorimetric and fluorescent change upon selective reaction. researchgate.net The design of such probes often relies on modulating intramolecular charge transfer (ICT) processes. Although not yet reported, the electronic characteristics of this compound, featuring an electron-donating aniline group and an electron-rich benzothiophene system, suggest its potential as a scaffold for developing new fluorescent probes based on similar ICT or PET mechanisms.

The functionalization of electrode surfaces with conducting polymers containing thiophene and aniline units is a well-established strategy for creating robust electrochemical sensors and biosensors. researchgate.netelectrochemsci.org A closely related compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline, has been effectively used in the design of an amperometric biosensor. mdpi.comnih.gov

The design and mechanism of such a sensor involve several key steps:

Electropolymerization : The aniline- and thiophene-containing monomer is electrochemically polymerized onto a conductive surface, such as a graphite electrode. This creates a stable, conductive polymer film that functionalizes the electrode.

Biomolecule Immobilization : The free amino groups (-NH₂) on the aniline component of the polymer serve as anchor points for the covalent attachment of biomolecules. mdpi.com For example, glucose oxidase (GOx) can be immobilized on the polymer-modified electrode surface using a cross-linking agent like glutaraldehyde. mdpi.com

Mediated Electron Transfer : To facilitate efficient electron transfer between the enzyme's active site and the electrode surface, a redox mediator is often incorporated. In one such design, a ferrocene-functionalized monomer was co-polymerized with the aniline-thiophene monomer. mdpi.comnih.gov The ferrocene units integrated into the polymer backbone act as electron shuttles, mediating the electrochemical signal generated by the enzymatic reaction.

Amperometric Detection : The resulting biosensor operates by measuring the current generated from the redox reactions. In the case of a glucose sensor, the current at a specific potential (e.g., +0.45 V) is proportional to the concentration of glucose in the sample. mdpi.comnih.gov

This strategy demonstrates how the aniline group of a thiophene-based molecule can be critically employed to construct a functional biosensing interface, providing a blueprint for the potential application of this compound in similar electrochemical sensing systems.

Table 2: Performance Characteristics of a Biosensor Using a 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline-based Polymer
ParameterValueReference
AnalyteGlucose mdpi.comnih.gov
TransducerGraphite Electrode mdpi.comnih.gov
Detection PrincipleAmperometry mdpi.com
Linear Range0.5 mM to 5.0 mM mdpi.comnih.gov
Operating Potential+0.45 V mdpi.comnih.gov

Structure Activity Relationship Studies and Mechanistic Insights in Biological Contexts

Design and Synthesis of Derivatives for Receptor Interaction Studies

The design of derivatives based on the 4-(benzo[b]thiophen-2-yl)aniline scaffold is a key strategy for exploring and optimizing interactions with specific biological receptors. Synthetic approaches often involve modifying both the benzo[b]thiophene ring and the aniline (B41778) moiety to investigate the influence of different substituents on binding affinity and biological activity. nih.gov

A notable area of investigation has been the development of ligands for serotonin (B10506) receptors. For instance, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their corresponding alcohols were synthesized to evaluate their affinity for 5-HT(1A) receptors. nih.govnih.gov The synthesis involved a microwave-assisted Michael addition, demonstrating an efficient method for creating a library of compounds. nih.gov This work aimed to study how substitutions on the benzo[b]thiophene moiety and the nature of the arylpiperazine group affect receptor binding, with the goal of developing faster-acting antidepressants. nih.gov

In the pursuit of new antifungal agents, researchers have designed and synthesized a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives. nih.gov This design strategy sought to create compounds with broad-spectrum activity and improved metabolic stability. The synthesis of these complex heterocyclic structures highlights the chemical tractability of the benzo[b]thiophene core for creating diverse molecular architectures aimed at specific biological targets like fungal CYP51. nih.gov

Further synthetic exploration includes the preparation of C-ring analogues for HIV non-nucleoside reverse transcriptase inhibitors, where the aniline portion of a related scaffold was modified. acs.org These syntheses often involve multi-step sequences, such as the reaction of arylamines with bromoacetyl bromide followed by alkylation, to build the desired molecular framework. acs.org

Molecular Docking and Computational Screening for Target Identification

Molecular docking and computational screening are indispensable tools for identifying potential biological targets and understanding the molecular interactions that underpin the biological activity of this compound derivatives. These in silico methods provide crucial insights that guide the design of more potent and selective compounds.

In the context of anti-tubercular drug discovery, molecular docking studies were performed on benzo[b]thiophene-2-carboxylic acid derivatives. These studies identified the DprE1 enzyme, a critical component of the mycobacterial cell wall synthesis pathway, as a potential target. The computational results showed a high binding affinity of the derivatives toward the active site of DprE1, which correlated well with their experimental anti-tubercular activity. nih.gov

Similarly, virtual screening and docking studies on novel benzo[b]thiophene-2-carbaldehyde derivatives identified the human IgM Fc Domain (PDB ID: 4JVW) as a highly favorable interaction partner. nih.gov The calculated binding energies for these derivatives were significant, and subsequent molecular dynamics simulations confirmed the stability of the protein-ligand complexes, highlighting stable hydrogen bonding networks and minimal structural fluctuations. nih.gov

For derivatives designed as 5-HT(1A) receptor ligands, docking studies have helped to elucidate the key electrostatic interactions responsible for their observed binding affinities. nih.gov These computational models provide a structural hypothesis for why certain analogues, such as 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), exhibit notable affinity for the receptor. nih.govnih.gov

The table below summarizes findings from various molecular docking studies.

Compound ClassTarget ProteinPDB IDKey Findings
Benzo[b]thiophene-2-carboxylic acid derivativesDprE1 enzyme (Mycobacterium)-High binding affinity, providing a rationale for potent anti-tubercular activity. nih.gov
Benzo[b]thiophene-2-carbaldehyde derivatives (BTAP1, BTAP2, BTAP3)Human IgM Fc Domain4JVWFavorable binding energies (-7.5 to -8.0 kcal/mol) and stable complex formation in simulations. nih.gov
Benzo[b]thiophenyl arylpiperazinyl propan-1-ones5-HT1A Serotonin Receptor-Docking revealed relevant electrostatic interactions explaining the observed micromolar binding affinity. nih.gov
(E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives--Compounds showed binding energies between -8.2 and -10.0 Kcal/mol in anti-tubercular screening. elsevierpure.com

In Vitro Studies on Biological Targets and Pathways

Derivatives of benzo[b]thiophene have been extensively evaluated for their antimicrobial properties against a range of pathogens. Studies have shown that these compounds can exhibit significant antibacterial and antifungal effects.

A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives demonstrated excellent broad-spectrum antifungal activity. nih.gov Notably, compounds A30-A34 were highly effective against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov

Schiff base ligands incorporating a benzo[b]thiophene moiety and their metal complexes were tested against several bacterial and fungal strains. The synthesized compounds showed activity against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), and fungi (Aspergillus niger, Candida albicans). rsc.org Other studies have also confirmed the potential of various thiazolidinone and diphenylsulfone derivatives as antibacterial and antifungal agents. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for selected antifungal derivatives.

CompoundCandida albicans (MIC, μg/mL)Cryptococcus neoformans (MIC, μg/mL)Aspergillus fumigatus (MIC, μg/mL)
A30 0.03-0.50.25-20.25-2
A31 0.03-0.50.25-20.25-2
A32 0.03-0.50.25-20.25-2
A33 0.03-0.50.25-20.25-2
A34 0.03-0.50.25-20.25-2

Source: European Journal of Medicinal Chemistry nih.gov

The antioxidant potential of benzo[b]thiophene derivatives has been another active area of research. The ability of these compounds to scavenge free radicals makes them interesting candidates for combating oxidative stress-related diseases.

Novel Schiff base ligands containing a benzo[b]thiophene moiety and their corresponding Ni(II) and Mn(II) complexes were evaluated for their antioxidant activity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. The results indicated that these compounds possess antioxidant capabilities comparable to standards like butylated hydroxytoluene (BHT) and ascorbic acid. rsc.org

In another study, newly synthesized tetrahydrobenzo[b]thiophene derivatives were assessed for their total antioxidant capacity (TAC) via the phosphomolybdenum method. Several compounds demonstrated significant antioxidant potency, comparable to that of ascorbic acid, suggesting their potential as promising antioxidant drug candidates. nih.gov Research on thiophene (B33073) and its aminocarbonitrile derivatives has shown that their antiradical capacity can significantly exceed that of traditional antioxidants like Trolox and BHT. mdpi.com The aminogroup in a conjugated ring system appears to contribute to high antiradical activity. mdpi.com

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tubercular agents. Benzo[b]thiophene derivatives have emerged as a promising class of inhibitors with potent antimycobacterial properties.

A study on benzo[b]thiophene-2-carboxylic acid derivatives identified several compounds with significant activity against M. tuberculosis H37Ra (MTB) and multidrug-resistant strains (MDR-MTB). nih.gov Two compounds, 8c and 8g, were particularly potent, inhibiting the growth of both active and dormant M. bovis BCG with very low MIC values. nih.gov

Structurally related 4-anilinoquinolines have also shown high potency against Mtb. One derivative, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34), exhibited a robust MIC90 in the range of 0.63-1.25 μM. nih.gov

The table below details the anti-tubercular activity of selected benzo[b]thiophene derivatives.

CompoundTarget StrainActivity (MIC90, μg/mL)Key Findings
7b A- and D-MDR-MTB/MTB2.73–22.86Active against multidrug-resistant M. tuberculosis H37Ra. nih.gov
8c Dormant M. bovis BCG0.60Excellent activity against non-replicating mycobacteria. nih.gov
8g Dormant M. bovis BCG0.61Excellent activity against non-replicating mycobacteria. nih.gov
R4 *M. tuberculosis (H37Rv)0.8Showed the best binding affinity and potent inhibition. elsevierpure.com

R4 is 5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol elsevierpure.com

Understanding the relationship between the chemical structure of this compound analogues and their biological mechanism is crucial for rational drug design.

For anti-tubercular activity , specific structural features have been identified as critical for potency. In 4-anilinoquinolines, a benzyloxy aniline group and a 6,7-dimethoxy quinoline (B57606) ring were found to be important for inhibiting Mtb. nih.gov For benzo[b]thiophene-2-carboxylic acid derivatives, the presence of the carboxylic acid group and specific substitutions on the benzothiophene (B83047) ring led to high affinity for the DprE1 enzyme and potent activity against dormant mycobacteria. nih.gov

In the case of antifungal agents , the design of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives proved to be a successful strategy. These compounds not only showed broad-spectrum activity but also exhibited high metabolic stability and low inhibition of key human CYP enzymes, which are desirable properties for drug candidates. nih.gov

Regarding antioxidant properties , studies suggest that the presence of an aminocarbonitrile group on the thiophene ring significantly enhances antiradical capacity compared to the parent thiophene molecule. mdpi.com This indicates that specific functional groups can dramatically influence the mechanism of action, in this case, the ability to donate electrons or hydrogen atoms to neutralize free radicals.

Ligand Design Principles Based on the this compound Scaffold

The this compound scaffold serves as a privileged structure in medicinal chemistry, forming the foundation for the design of a diverse range of biologically active molecules. The inherent properties of the benzothiophene ring system, coupled with the synthetic tractability of the aniline moiety, provide a versatile platform for structural modifications to optimize pharmacological activity. Ligand design principles based on this scaffold are derived from extensive structure-activity relationship (SAR) studies, which explore the impact of substitutions on both the benzothiophene and aniline rings, as well as the nature of the linkage between them, on the interaction with specific biological targets.

Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the this compound core have led to the discovery of potent inhibitors for a range of biological targets, including kinases, enzymes involved in neurodegenerative diseases, and antimicrobial targets. The following sections detail the key design principles gleaned from these studies.

Modifications of the Benzothiophene Ring:

Substitutions on the benzothiophene ring system have been shown to be critical for modulating biological activity. The position and nature of these substituents can significantly impact the affinity of the ligand for its target.

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, at various positions of the benzothiophene ring can enhance potency. For instance, in a series of benzothienylallylamine antimycotics, a 3-chloro-7-benzo[b]thienyl derivative was identified as a highly potent agent. nih.gov

Alkoxy and Hydroxy Groups: The incorporation of methoxy (B1213986) (-OCH3) and hydroxy (-OH) groups can also lead to improved activity. In the design of kinase inhibitors based on a related 6H-benzo[b]indeno[1,2-d]thiophen-6-one scaffold, compounds bearing 5-hydroxy and 5-methoxy substituents demonstrated significant inhibitory effects. nih.gov

Alkyl Groups: The position of alkyl groups, such as methyl (-CH3), on the benzothiophene nucleus can have a profound effect on anticancer activity. In a study of 2-alkoxycarbonyl-3-anilino benzo[b]thiophenes, the placement of a methyl group at the C-6 position resulted in the highest antiproliferative activity, while substitutions at the C-4, C-5, or C-7 positions were less effective.

Modifications of the Aniline Ring:

The aniline moiety of the scaffold provides a versatile handle for introducing a wide array of substituents to fine-tune the pharmacological profile of the resulting ligands.

Substitution Pattern: The substitution pattern on the aniline ring is a critical determinant of activity. For instance, in a series of N-(thiophen-2-yl) benzamide (B126) derivatives developed as BRAFV600E inhibitors, various substitutions on the phenyl ring (analogous to the aniline ring in the target scaffold) were explored to optimize potency. nih.gov

Introduction of Heterocycles: The attachment of heterocyclic rings to the aniline nitrogen can lead to compounds with novel biological activities. For example, the synthesis of 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene derivatives has yielded compounds with notable antioxidant and antimicrobial properties. nih.gov

Interactive Data Table: Structure-Activity Relationship of Benzothiophene Derivatives

Compound/Scaffold Modification Biological Target/Activity Key Finding Reference
Benzothienylallylamine3-Chloro substitution on benzothiopheneAntifungal (Candida albicans)Significantly enhanced activity nih.gov
6H-Benzo[b]indeno[1,2-d]thiophen-6-one5-Hydroxy or 5-Methoxy on benzothiopheneKinase (DYRK1A/CLK1/CLK4/haspin) inhibitionGood inhibitory effect nih.gov
2-Alkoxycarbonyl-3-anilino benzo[b]thiophene6-Methyl substitution on benzothiopheneAnticancer (tubulin polymerization inhibition)Greatest antiproliferative activity
N-(thiophen-2-yl) benzamideVarious substitutions on the phenyl ringKinase (BRAFV600E) inhibitionIdentification of potent inhibitors nih.gov
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiopheneEthynyl linkage and amino group on the phenylAntioxidant and AntimicrobialHigh antioxidant capacity and antibacterial activity nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Structurally Complex Derivatives

The synthesis of the core benzo[b]thiophene structure has been the subject of extensive research, with various methods being developed. nih.govnih.gov These include metal-mediated annulation, photocatalytic radical annulation, and cascade reactions. nih.gov Classical approaches to creating 2-substituted benzo[b]thiophenes often involve radical cascade cyclization or Friedel–Crafts acylation. nih.gov

Future efforts will likely focus on creating more intricate and functionally diverse derivatives of 4-(Benzo[b]thiophen-2-yl)aniline. This will necessitate the development of highly selective and efficient synthetic strategies. For instance, palladium-catalyzed reactions have shown promise for the synthesis of substituted benzothiophene (B83047) derivatives. researchgate.netresearchgate.net The Sonogashira cross-coupling reaction, followed by electrophilic cyclization, has been employed to produce new 3-substituted 2-[5-(4-methoxyphenyl)- thiophen-2-yl]-1-benzothiophene derivatives. researchgate.net The development of domino reactions, which allow for the formation of multiple bonds in a single operation, will also be crucial for building molecular complexity efficiently. researchgate.net

Advanced Material Engineering for Device Performance Optimization

Derivatives of benzo[b]thiophene are being explored as organic semiconductors in electronic devices like organic field-effect transistors (OFETs). mdpi.comresearchgate.net Researchers have synthesized novel benzo[b]benzo nih.govrsc.orgthieno[2,3-d]thiophene derivatives that, when used in OFETs, exhibit good p-channel characteristics with high mobility and current on/off ratios. researchgate.net

A key area of future research will be the fine-tuning of the molecular structure of this compound derivatives to optimize their performance in these devices. This includes modifying the molecule to enhance charge carrier mobility, improve stability in ambient conditions, and enable solution-processing for large-area and low-cost fabrication. mdpi.com For example, the substitution of acetylenic for olefinic linkers between the core and end-capping groups has been shown to enhance device performance. researchgate.net Further investigation into the relationship between thin-film microstructure, surface morphology, and electrical performance will be critical for designing next-generation organic electronic materials. mdpi.comresearchgate.net

Integration with Nanoscience for Hybrid Functional Materials

The convergence of organic chemistry and nanoscience opens up exciting possibilities for creating hybrid functional materials with unprecedented properties. The integration of this compound derivatives with nanomaterials, such as gold nanoclusters, is an emerging area of research. acs.org

Atomically precise metal nanoclusters have shown potential as photocatalysts due to their unique optical and electronic properties. acs.org Gold nanoclusters, for instance, can be activated by visible light to catalyze chemical reactions. acs.org Future research could explore the use of this compound derivatives as ligands to stabilize and modify the properties of these nanoclusters. This could lead to the development of novel catalysts for a variety of organic transformations, including those relevant to pharmaceutical synthesis. The combination of the photoactive properties of the benzothiophene core with the catalytic activity of metal nanoparticles could result in highly efficient and selective catalytic systems.

Deepening Mechanistic Understanding of Bioactivity through Advanced Biophysical Techniques

Benzo[b]thiophene derivatives have demonstrated a wide range of biological activities, including antifungal, anti-inflammatory, and enzyme inhibitory effects. rsc.orgnih.govnih.gov For example, certain 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives have shown excellent broad-spectrum antifungal activity. nih.gov Other derivatives have exhibited promising activity as cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.gov

To fully exploit the therapeutic potential of these compounds, a deeper understanding of their mechanism of action at the molecular level is required. Advanced biophysical techniques will play a crucial role in this endeavor. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods like molecular docking and molecular dynamics simulations can provide detailed insights into how these molecules interact with their biological targets. rsc.orgnih.gov For example, molecular docking studies have been used to predict the binding modes of benzo[b]thiophene derivatives to protein targets. nih.gov These studies can help to elucidate structure-activity relationships and guide the design of more potent and selective drug candidates. nih.govnih.gov

Exploration of New Application Domains in Emerging Technologies

The unique properties of this compound and its derivatives suggest that they could find applications in a variety of emerging technologies beyond their current uses in medicine and electronics. For instance, their fluorescence and charge-transport properties could be harnessed in the development of new sensors and imaging agents.

The ability to functionalize the benzothiophene core allows for the tuning of its electronic and optical properties, which could be exploited for the development of chemosensors capable of detecting specific analytes. Furthermore, the inherent biocompatibility of some derivatives opens the door to their use in bioimaging and as probes for studying biological processes. The exploration of these new application domains will require interdisciplinary collaboration between chemists, materials scientists, and engineers to fully realize the potential of this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Benzo[b]thiophen-2-yl)aniline, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves coupling reactions and electrophilic cyclization. A validated approach includes palladium-catalyzed Sonogashira coupling between 2-halothiophenol and phenylacetylene derivatives, followed by cyclization to form the benzothiophene core . Bromination at the 6-position of benzothiophene (using reagents like NBS in DCM) is a precursor step, followed by amination via Buchwald-Hartwig coupling to introduce the aniline group. Reaction temperature (e.g., reflux in ethanol) and catalyst choice (e.g., Pd(dba)₂) critically affect yield. For example, lower temperatures (<80°C) reduce side reactions like over-bromination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the substitution pattern on the benzothiophene and aniline moieties. Mass spectrometry (HRMS) validates molecular weight and purity. Infrared spectroscopy (IR) identifies amine (-NH₂) and aromatic C-H stretches. X-ray crystallography, when feasible, resolves structural ambiguities, such as planarity between the benzothiophene and aniline rings .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Answer : The electron-rich aniline group activates the benzothiophene ring toward electrophilic substitution, while the sulfur atom in benzothiophene enhances π-conjugation, stabilizing intermediates in Suzuki-Miyaura or Ullmann couplings. DFT studies suggest that the HOMO is localized on the aniline, favoring nucleophilic attacks at the para-position .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound derivatives?

  • Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (e.g., cell line variability, incubation time). For instance, reports 7–10 day incubations for mammary carcinoma cells, while shorter durations may underestimate potency. Standardizing protocols (e.g., MTT assay pH, serum-free conditions) and using orthogonal assays (e.g., apoptosis markers) can validate results .

Q. What strategies optimize the synthesis of this compound derivatives with bulky substituents?

  • Answer : Steric hindrance from substituents (e.g., trifluoromethyl groups) reduces coupling efficiency. Using bulky ligands (e.g., XPhos) in palladium catalysis improves steric tolerance. Microwave-assisted synthesis reduces reaction time and byproduct formation. Solvent polarity (e.g., DMF vs. THF) also impacts regioselectivity in electrophilic substitutions .

Q. How can computational methods predict the photophysical properties of this compound-based complexes?

  • Answer : Time-dependent DFT (TD-DFT) calculations simulate UV-Vis absorption spectra by modeling charge-transfer transitions between the benzothiophene (electron acceptor) and aniline (donor). Solvent effects (e.g., PCM model for DMSO) refine predictions of λ_max shifts. Such models guide the design of luminescent probes or optoelectronic materials .

Q. What experimental approaches validate the mechanism of metal complexation with this compound?

  • Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity (K_d) and stoichiometry. X-ray absorption spectroscopy (XAS) identifies coordination geometry (e.g., octahedral vs. square planar). Cyclic voltammetry reveals redox activity changes upon metal binding, such as shifts in oxidation peaks for the amine group .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference biological data with structural analogs (e.g., ’s N-(Benzo[d]thiazol-2-yl)-4-(trifluoromethyl)aniline) to identify substituent effects on activity.
  • Experimental Design : For reproducibility, document catalyst loading (mol%), solvent degassing methods, and purification techniques (e.g., column chromatography vs. recrystallization) .

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